molecular formula C14H24N2O9 B1248247 N-Acetyl-D-muramoyl-L-alanine

N-Acetyl-D-muramoyl-L-alanine

Cat. No. B1248247
M. Wt: 364.35 g/mol
InChI Key: ICMUIFDBEVJCQA-HAFAVUGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-D-muramoyl-L-alanine is an L-alanine derivative consisting of an N-acetyl-D-muramoyl group attached to L-alanine via an amide linkage. It is a glyco-amino acid and a L-alanine derivative. It is a conjugate acid of a N-acetyl-D-muramoyl-L-alaninate.

Scientific Research Applications

Role in Bacterial Peptidoglycan Modification

N-Acetyl-D-muramoyl-L-alanine plays a significant role in the modification of peptidoglycan (PG) in bacteria. Bernard et al. (2011) found that in Lactobacillus plantarum, both N-acetyl muramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) are O-acetylated, impacting the activity of autolysins and resistance to cell wall hydrolysis (Bernard et al., 2011).

Enzymatic Activity and Inhibition

The enzyme MurD, which incorporates D-glutamate into the cytoplasmic intermediate UDP-N-acetyl-muramoyl-L-alanine (UMA), is a target for developing antibacterial drugs. Perdih et al. (2009) used a quantum mechanical/molecular mechanical modeling approach to study the formation of the tetrahedral reaction intermediate in this process, providing insights for novel inhibitors (Perdih et al., 2009).

Structural and Functional Studies

Studies on MurC, an enzyme that adds the first amino acid to the bacterial cell wall peptidoglycan precursor, revealed insights into its substrate binding and enzymatic mechanism. Mol et al. (2003) determined crystal structures of Haemophilus influenzae MurC in complex with its substrates, providing a basis for understanding its function (Mol et al., 2003).

Role in Immunomodulatory Drugs

N-Acetyl-D-muramoyl-L-alanine is also involved in the mechanisms of action of immunomodulatory drugs. Пащенков et al. (2014) used inhibitors to dissect the effects of muramyl peptide components in an immunomodulatory drug, indicating its activation effects on macrophages (Пащенков et al., 2014).

Insights from Comparative Studies

Mahapatra et al. (2000) compared the MurC enzymes from Mycobacterium tuberculosis and Mycobacterium leprae, showing similarities in their affinity for substrates, despite differences in the peptidoglycan structure of these bacteria (Mahapatra et al., 2000).

properties

Product Name

N-Acetyl-D-muramoyl-L-alanine

Molecular Formula

C14H24N2O9

Molecular Weight

364.35 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C14H24N2O9/c1-5(13(21)22)15-12(20)6(2)24-11-9(16-7(3)18)14(23)25-8(4-17)10(11)19/h5-6,8-11,14,17,19,23H,4H2,1-3H3,(H,15,20)(H,16,18)(H,21,22)/t5-,6+,8+,9+,10+,11+,14?/m0/s1

InChI Key

ICMUIFDBEVJCQA-HAFAVUGZSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O

Canonical SMILES

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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